molecular formula C2H8ClNO B1365094 N-ethylhydroxylamine Hydrochloride CAS No. 42548-78-7

N-ethylhydroxylamine Hydrochloride

Cat. No.: B1365094
CAS No.: 42548-78-7
M. Wt: 97.54 g/mol
InChI Key: LTZZYVWUGIPISL-UHFFFAOYSA-N
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Description

N-ethylhydroxylamine Hydrochloride is an organic compound with the chemical formula C2H7NO·HCl. It is commonly found as a white crystalline solid . This compound is a derivative of hydroxylamine, where an ethyl group replaces one of the hydrogen atoms attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylhydroxylamine Hydrochloride can be synthesized through a multi-step process. One common method involves reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base such as sodium carbonate, potassium carbonate, or triethylamine. This reaction occurs in a non-reactive solvent. The intermediate product is then alkylated with an alkyl halide, and the tert-butyloxycarbonyl (BOC) group is cleaved using a strong acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylhydroxylamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a radical scavenger and its applications in antibacterial research set it apart from other hydroxylamine derivatives .

Biological Activity

N-Ethylhydroxylamine hydrochloride (NEHA·HCl) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C2H8ClNO
  • Molecular Weight : 93.54 g/mol
  • Solubility : Soluble in water and alcohols.

N-Ethylhydroxylamine acts primarily as a reducing agent and is involved in various biochemical processes. It has been shown to interact with biological macromolecules, leading to significant effects on cellular functions. One notable mechanism includes its role in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis, which can halt bacterial proliferation .

Antimicrobial Activity

NEHA·HCl has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it can effectively inhibit the growth of pathogens by targeting their DNA synthesis pathways. The compound's ability to act as a radical scavenger further enhances its efficacy as a bacteriostatic agent .

Toxicological Studies

Toxicological assessments have revealed that NEHA·HCl can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood. Studies show that hydroxylamines, including NEHA·HCl, can lead to oxidative stress and hemolytic effects in erythrocytes .

Table 1: Toxicological Effects of this compound

EffectObservationsReferences
Methemoglobin FormationInduced by high concentrations
Glutathione DepletionSignificant reduction observed
HemolysisVisible in erythrocyte samples

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of NEHA·HCl against Bacillus anthracis, showing that it significantly reduced bacterial viability by inhibiting ribonucleotide reductase activity .
  • Oxidative Stress Induction : In vivo experiments conducted on Wistar rats demonstrated that NEHA·HCl caused oxidative stress and hematotoxicity, indicating potential risks associated with its use .
  • Pharmaceutical Applications : NEHA·HCl has been utilized in synthesizing pharmaceutical intermediates, showcasing its utility beyond just biological activity. Its role as a reagent in organic synthesis highlights its versatility in medicinal chemistry .

Research Findings

Recent studies have focused on optimizing the synthesis of NEHA·HCl to enhance its purity and yield for pharmaceutical applications. Methods involving di-t-butyl dicarbonate have been identified as effective for producing high-purity NEHA·HCl, which is crucial for ensuring consistent biological activity in research and therapeutic settings .

Properties

IUPAC Name

N-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZYVWUGIPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436821
Record name N-ethylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42548-78-7
Record name N-ethylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylhydroxylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethylhydroxylamine Hydrochloride
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